2-(4-乙基苯基)喹啉-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

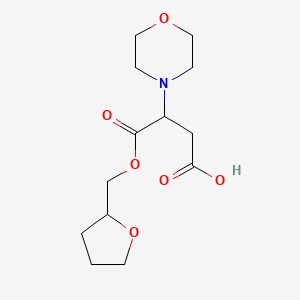

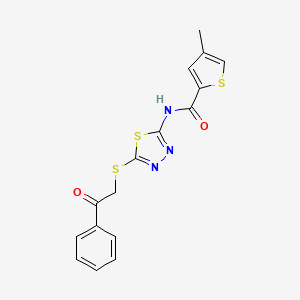

2-(4-Ethylphenyl)quinoline-4-carboxylic acid is a compound used in proteomics research . It is a derivative of 2-Phenylquinoline-4-Carboxylic Acid, which has been studied as a potential inhibitor of histone deacetylases (HDACs), a group of enzymes that remove acetyl groups from histone proteins . This compound has a molecular formula of C18H15NO2 and a molecular weight of 277.32 .

Synthesis Analysis

The synthesis of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid involves the introduction of the 2-substituted phenylquinoline-4-carboxylic acid group to the cap moiety of HDAC inhibitors . A series of these compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups . Other synthesis protocols involve reactions catalyzed by transition metals, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid is characterized by a benzene ring fused with a pyridine moiety . The compound has a molecular formula of C18H15NO2 .Chemical Reactions Analysis

In the development of anticancer drugs, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . The active compound D28 and its analog D29 exhibited significant HDAC3 selectivity against HDAC1, 2, 3, and 6 .Physical And Chemical Properties Analysis

2-(4-Ethylphenyl)quinoline-4-carboxylic acid is a white solid . It has a molecular weight of 277.32 .科学研究应用

微波辅助合成喹啉酸取代酰胺:此项研究开发了一种一步法,利用微波辐射制备喹啉-2-羧酸取代酰胺。此方法提供了一种高效且创新的合成技术,有可能适用于 2-(4-乙基苯基)喹啉-4-羧酸衍生物 (Bobál 等,2011)。

喹喔啉作为缓蚀剂的抑制效率:此项研究利用量子化学计算探索了喹喔啉(结构类似于喹啉衍生物)的分子结构与其作为铜缓蚀剂的效率之间的关系 (Zarrouk 等,2014)。

氨基和氟代取代喹啉-4-羧酸衍生物的合成和抗癌活性:此项研究合成了氨基取代喹啉-4-羧酸衍生物并评估了它们的抗癌活性。这些化合物表现出显著的活性,表明它们作为抗癌剂的潜力 (Bhatt、Agrawal 和 Patel,2015)。

2,4-双(苯并呋喃-2-基)-喹啉的合成和生物活性:此项研究描述了具有潜在抗结核和抗菌活性的新喹啉衍生物的合成 (Li 等,2019)。

用于生物化学应用的氨基喹啉的合成和转化:此项研究重点关注新喹啉衍生物的合成,作为潜在的抗氧化剂和放射保护剂,与生物化学和医学相关 (Aleksanyan 和 Hambardzumyan,2013)。

基于唑-喹啉的荧光团的光物理性质:通过研究喹啉衍生物在不同极性的溶剂中的光物理行为,此项研究有助于理解它们在生物化学和材料科学中的应用 (Padalkar 和 Sekar,2014)。

作用机制

Target of Action

2-(4-Ethylphenyl)quinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to interact with their targets, such as alkaline phosphatases, leading to inhibition of these enzymes . This interaction can result in changes in cellular processes regulated by these enzymes.

Biochemical Pathways

Given its potential inhibitory effects on alkaline phosphatases , it may impact pathways regulated by these enzymes. Alkaline phosphatases play a crucial role in a variety of biological processes, including bone mineralization and lipid metabolism.

Pharmacokinetics

It’s worth noting that compounds with higher lipophilicity, such as some quinoline derivatives, have displayed higher activity , which could suggest better absorption and distribution within the body.

Result of Action

The inhibition of alkaline phosphatases by quinoline derivatives could potentially lead to alterations in the cellular processes these enzymes regulate .

未来方向

属性

IUPAC Name |

2-(4-ethylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-12-7-9-13(10-8-12)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETVXMLZGMOFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)quinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride](/img/structure/B2814417.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2814420.png)

![1,1-Dimethyl-3-[1-(2-phenylacetyl)piperidin-4-yl]urea](/img/structure/B2814421.png)

![5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid](/img/structure/B2814422.png)

![[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2814426.png)

![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2814430.png)

![Spiro[4.5]dec-3-en-2-one](/img/structure/B2814431.png)

![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2814434.png)